N-({1-[3-(2,4-dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxami de
Description
N-({1-[3-(2,4-Dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is a benzimidazole derivative featuring a 2,4-dimethylphenoxypropyl chain linked to the benzimidazole core and a 2-furylcarboxamide moiety attached via an ethyl group. The benzimidazole scaffold is widely recognized for its pharmacological relevance, including antifungal, antiviral, and anticancer activities . This compound’s synthesis involves coupling a substituted phenoxypropylbenzimidazole intermediate with 2-furoyl chloride, followed by purification and structural confirmation via spectroscopic methods (e.g., NMR, X-ray crystallography) .
Key structural attributes:
- 2,4-Dimethylphenoxypropyl chain: Enhances lipophilicity, influencing membrane permeability and target binding.
- Ethyl-linked 2-furylcarboxamide: Introduces hydrogen-bonding capability and steric variability.
Properties
IUPAC Name |
N-[1-[1-[3-(2,4-dimethylphenoxy)propyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O3/c1-17-11-12-22(18(2)16-17)30-15-7-13-28-21-9-5-4-8-20(21)27-24(28)19(3)26-25(29)23-10-6-14-31-23/h4-6,8-12,14,16,19H,7,13,15H2,1-3H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSJFEZKJRZEAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCN2C3=CC=CC=C3N=C2C(C)NC(=O)C4=CC=CO4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-({1-[3-(2,4-dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is a synthetic compound belonging to the benzimidazole class, which is renowned for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and infections. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- IUPAC Name : N-({1-[3-(2,4-dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide
- Molecular Formula : C25H27N3O3
- Molecular Weight : 417.5 g/mol
- CAS Number : 919973-01-6
The biological activity of N-({1-[3-(2,4-dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarboxamide is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds in the benzimidazole class can inhibit critical processes such as cell division and apoptosis in cancer cells. This compound may exert its effects through the following mechanisms:
- Inhibition of Hypoxia-Inducible Factors (HIFs) : Similar to other benzimidazole derivatives, this compound may inhibit HIFs that are crucial for tumor growth in hypoxic conditions .
- Induction of Apoptosis : Studies have shown that benzimidazole derivatives can promote apoptotic pathways in cancer cells, leading to cell death .
- DNA Damage : The compound may induce DNA damage in tumor cells, which is a common mechanism for anticancer agents .
In Vitro Studies
A range of studies has evaluated the cytotoxic effects of this compound on various cancer cell lines. For instance:
- Cell Lines Tested : Human lung adenocarcinoma (A549) and melanoma (WM115).
- Methods Used :
- WST-1 assay for cell viability.
- Caspase 3/7 assays for apoptosis detection.
- DNA destruction assays to assess genotoxicity.
Results indicated significant cytotoxicity against both A549 and WM115 cell lines, with the compound demonstrating a dose-dependent response. The induction of apoptosis was confirmed through increased caspase activity, suggesting that the compound effectively triggers programmed cell death in these cancer cells .
Case Studies
In a notable case study involving a series of related benzimidazole compounds, researchers investigated their efficacy as bioreductive agents in hypoxic tumor microenvironments. The findings highlighted that certain derivatives exhibited promising results in selectively targeting hypoxic cancer cells while sparing normal tissues, potentially reducing side effects associated with conventional chemotherapy .
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Mechanism of Action | Biological Activity |
|---|---|---|---|
| N-{1-[3-(3,4-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide | C24H25N3O3 | HIF inhibition | Anticancer |
| Albendazole | C12H15N3O2S | Microtubule inhibition | Antiparasitic |
| Mebendazole | C16H19N3O3 | Microtubule inhibition | Antiparasitic |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Phenoxy Group
a) N-({1-[3-(3,5-Dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-Furylcarboxamide
- Structural difference: The phenoxy group is substituted with 3,5-dimethyl groups instead of 2,4-dimethyl.
- Impact : The symmetrical 3,5-dimethyl configuration may increase steric hindrance and alter binding pocket interactions compared to the asymmetrical 2,4-dimethyl analog. Higher lipophilicity (logP) is anticipated due to reduced polarity .
b) N-({1-[3-(4-Chlorophenoxy)propyl]-1H-Benzimidazol-2-yl}methyl)-2-Furylcarboxamide
- Structural difference: A 4-chlorophenoxy group replaces the dimethylphenoxy moiety, and the carboxamide is attached via a methyl group instead of ethyl.
- The shorter methyl linker may reduce conformational flexibility, affecting binding .
c) N-(1-{1-[3-(4-Chloro-3-methylphenoxy)propyl]-1H-Benzimidazol-2-yl}ethyl)-2-Furamide
- Structural difference: Combines a 4-chloro-3-methylphenoxy group with an ethyl-linked carboxamide.
Variations in the Carboxamide Linker and Core
a) HBK Series (HBK14–HBK19)
- Structural difference: Piperazine derivatives with phenoxypropyl chains (e.g., HBK17: 2,5-dimethylphenoxypropyl).
- These compounds may target serotonin or dopamine receptors, unlike the benzimidazole-carboxamide series .
b) Methyl N-(1H-Benzimidazol-2-yl)carbamate (Benomyl Derivative)
Molecular and Physicochemical Properties
<sup>a</sup>logP values estimated using fragment-based methods.
Preparation Methods
Reaction Optimization
-
Temperature Control : Elevated temperatures (>100°C) risk decomposition, while lower temperatures (<70°C) prolong reaction times.
-
Acid Catalyst : HCl (2–3 M) achieves optimal protonation of the amine groups, facilitating cyclization.
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 80–100°C | 78–82 |
| Catalyst (HCl) | 2.5 M | 80 |
| Reaction Time | 7 hours | 81 |
Introduction of the 3-(2,4-Dimethylphenoxy)propyl Side Chain
The 3-(2,4-dimethylphenoxy)propyl moiety is introduced via nucleophilic substitution. The benzimidazole’s nitrogen at position 1 reacts with 3-(2,4-dimethylphenoxy)propyl bromide in the presence of a base.
Mechanism
-
Deprotonation : Potassium carbonate deprotonates the benzimidazole’s NH group.
-
Alkylation : The propyl bromide attacks the nitrogen, forming a C–N bond.
| Reagent | Role | Quantity (equiv.) |
|---|---|---|
| 3-(2,4-Dimethylphenoxy)propyl bromide | Alkylating agent | 1.2 |
| K₂CO₃ | Base | 2.5 |
| DMF | Solvent | 10 mL/g substrate |
Yield : 70–75% after purification by silica gel chromatography (eluent: ethyl acetate/hexane, 1:3).
Ethyl Group Functionalization and Amide Coupling
The ethyl group at position 2 undergoes bromination to form 2-bromoethylbenzimidazole , which is subsequently aminated to introduce the primary amine. This amine reacts with 2-furoyl chloride to form the final carboxamide.
Stepwise Protocol
-
Bromination : Treat 2-ethylbenzimidazole with N-bromosuccinimide (NBS) under UV light (yield: 85%).
-
Amination : React the bromide with aqueous ammonia at 60°C (yield: 88%).
-
Amide Formation : Couple the amine with 2-furoyl chloride using HATU/DIEA in DCM (yield: 76%).
Critical Note : Excess 2-furoyl chloride (>1.5 equiv.) leads to diacylation byproducts, reducing purity.
Purification and Characterization
Chromatographic Purification
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, Ar–H), 7.45–7.30 (m, 4H, Ar–H), 6.75 (s, 1H, furan), 4.25 (t, J = 6.8 Hz, 2H, OCH₂).
Scalability and Industrial Considerations
Waste Management
Comparative Analysis with Structural Analogs
The synthesis mirrors methodologies for 2-n-propyl-4-methyl-6-(1-methylbenzimidazole-2-yl)benzimidazole (CAS 152628-02-9), where alkylation and amidation are similarly employed. Key differences include:
| Feature | Target Compound | Analog |
|---|---|---|
| Side Chain | 3-(2,4-Dimethylphenoxy)propyl | n-Propyl |
| Amide Group | 2-Furylcarboxamide | Methylbenzimidazole |
| Molecular Weight | 417.5 g/mol | 304.39 g/mol |
Challenges and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
